molecular formula C15H12BrN3O4 B14131037 (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone

(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B14131037
M. Wt: 378.18 g/mol
InChI Key: IFYDUKKRGAXWOR-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromopyridine moiety, an azetidine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with an appropriate azetidine derivative under controlled conditions to form the desired azetidine intermediate. This intermediate is then reacted with a nitrophenylmethanone derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitrophenyl group, potentially converting it to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups into the bromopyridine ring, leading to a wide range of substituted products.

Scientific Research Applications

(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The azetidine ring and nitrophenyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific application and target, but the compound’s structure allows for versatile interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
  • 2-(3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)quinoline
  • 3-(3-Bromopyridin-2-yl)azetidin-3-ol

Uniqueness

Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)azetidin-1-yl)(4-nitrophenyl)methanone stands out due to the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with distinct properties .

Properties

Molecular Formula

C15H12BrN3O4

Molecular Weight

378.18 g/mol

IUPAC Name

[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H12BrN3O4/c16-13-2-1-7-17-14(13)23-12-8-18(9-12)15(20)10-3-5-11(6-4-10)19(21)22/h1-7,12H,8-9H2

InChI Key

IFYDUKKRGAXWOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC=N3)Br

Origin of Product

United States

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